1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-fluoro-3-nitrophenyl)urea
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Overview
Description
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-fluoro-3-nitrophenyl)urea is a useful research compound. Its molecular formula is C25H23FN4O5 and its molecular weight is 478.48. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
- The synthesis and cyclization of o-acylphenylacetic acids to generate 1-aryl-3-hydroxyisoquinolines have been explored, discussing the biological activity of some derivatives against bacterial strains (Nowicki & Fabrycy, 1976).
- Research on the synthesis and stereochemical studies of 1- and 2-phenyl-substituted 1,3-oxazino[4,3-a]isoquinoline derivatives has been conducted, showcasing the methodological advancements in creating complex molecular structures (Heydenreich et al., 2003).
Biological Activity and Therapeutic Potential
- A study on potent and selective inhibitors of PDGF receptor phosphorylation explored the structure-activity relationships of quinazoline derivatives, including their effects on smooth muscle cell proliferation and migration. This highlights the compound's potential as therapeutic agents for restenosis (Matsuno et al., 2002).
- The local anesthetic activity, acute toxicity, and structure–toxicity relationship of synthesized 1-aryltetrahydroisoquinoline alkaloid derivatives have been evaluated, suggesting these compounds' potential in developing new anesthetic drugs (Azamatov et al., 2023).
Chemical Interactions and Mechanisms
- Investigations into weak interactions in diaryl tetrahydroisoquinoline derivatives have been performed, examining the influence of organic fluorine in crystal packing and offering insights into the molecular structures' stability and interactions (Choudhury et al., 2003).
Novel Syntheses and Derivatives
- Research on the multicomponent synthesis of octahydroquinazolines and their reaction with various reagents demonstrates the compound's versatility in creating fluorescent dyes and exploring biochemical applications (Tonkikh et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound interacts with the sigma-2 receptor, showing a high selectivity ratio (sigma-1/sigma-2 selectivity ratio > 1000) . This interaction results in the modulation of the receptor’s function, which can lead to various physiological and pathological changes .
Biochemical Pathways
The sigma-2 receptor is involved in intracellular Ca2+ regulation and cholesterol homeostasis . Therefore, the compound’s interaction with this receptor can potentially affect these biochemical pathways and their downstream effects.
Pharmacokinetics
Following oral administration, the compound shows rapid absorption and peak plasma concentration (Cmax) occurs within 10 min of dosing . It also shows adequate, absolute oral bioavailability of 29.0% .
Result of Action
The compound’s action on the sigma-2 receptor can lead to promising anti-inflammatory analgesic effects . For example, it has been shown to have antinociceptive effects in the formalin model of inflammatory pain in mice .
Biochemical Analysis
Biochemical Properties
Compounds with a dihydroisoquinoline moiety have been shown to have high affinity for the sigma-2 receptor . This suggests that 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea may interact with this receptor and potentially other biomolecules.
Cellular Effects
Given its potential interaction with the sigma-2 receptor , it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that it may bind to the sigma-2 receptor, potentially leading to changes in gene expression and enzyme activity .
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O5/c1-34-23-12-16-9-10-27-21(19(16)14-24(23)35-2)11-15-3-5-17(6-4-15)28-25(31)29-18-7-8-20(26)22(13-18)30(32)33/h3-8,12-14H,9-11H2,1-2H3,(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWXJRCCXMTMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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